6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
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Overview
Description
6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylhydrazine, 4-(difluoromethoxy)benzaldehyde, and 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typical conditions include controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE may be evaluated for its pharmacological properties, including its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- N’~4~-{(E)-1-[4-(Difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Uniqueness
6-(4-CHLOROPHENYL)-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of both chlorophenyl and difluoromethoxyphenyl groups, which may confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20ClF2N5O2 |
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Molecular Weight |
483.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H20ClF2N5O2/c1-13(15-6-10-18(11-7-15)34-24(26)27)29-30-23(33)19-12-20(16-4-8-17(25)9-5-16)28-22-21(19)14(2)31-32(22)3/h4-12,24H,1-3H3,(H,30,33)/b29-13+ |
InChI Key |
VWAJEBWXEPGYIB-VFLNYLIXSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N/N=C(\C)/C4=CC=C(C=C4)OC(F)F)C |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN=C(C)C4=CC=C(C=C4)OC(F)F)C |
Origin of Product |
United States |
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